REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:18])[C:3]1[CH:15]=[C:14]([CH3:16])[C:6]([C:7](/[N:9]=[CH:10]/N(C)C)=[O:8])=[C:5]([F:17])[CH:4]=1.CC(C)([O-])C.[K+].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>C1COCC1>[CH3:1][N:2]([CH3:18])[C:3]1[CH:15]=[C:14]2[C:6](=[C:5]([F:17])[CH:4]=1)[C:7](=[O:8])[NH:9][CH:10]=[CH:16]2 |f:1.2|
|
Name
|
|
Quantity
|
0.709 g
|
Type
|
reactant
|
Smiles
|
CN(C1=CC(=C(C(=O)/N=C/N(C)C)C(=C1)C)F)C
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resultant brown, homogeneous reaction mixture was refluxed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid, which
|
Type
|
CUSTOM
|
Details
|
was purified by preparative plate (50% 60/10/1 CH2Cl2/MeOH/NH4OH in CH2Cl2)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C=1C=C2C=CNC(C2=C(C1)F)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.104 g | |
YIELD: PERCENTYIELD | 18% | |
YIELD: CALCULATEDPERCENTYIELD | 17.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |